molecular formula C12H11NO4 B2895735 7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 43170-75-8

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2895735
CAS No.: 43170-75-8
M. Wt: 233.223
InChI Key: YPNSCQLEBRLLBB-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 43170-75-8) is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative represents a scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound serves as a key intermediate for researchers exploring new classes of antimalarial drugs. The 4-oxo-3-carboxyl quinolone core structure has demonstrated promising activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of Plasmodium falciparum , making it a valuable scaffold in the urgent search for new antimalarial treatments . Furthermore, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are historically recognized for their antibacterial properties and have been extensively investigated as antibacterial agents, targeting bacterial type II topoisomerase . The structural features of this compound, including the 7-methoxy and 1-methyl substitutions, provide a platform for structure-activity relationship (SAR) studies aimed at optimizing potency, overcoming drug resistance, and improving physicochemical properties . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

7-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-4-3-7(17-2)5-10(8)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNSCQLEBRLLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The Gould-Jacobs cyclization remains the most widely employed method for synthesizing 4-quinolone-3-carboxylic acid derivatives. For 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the process begins with 2-amino-4-methoxybenzoic acid (1a) and ethoxymethylenemalonate (EMME) (1b). The reaction proceeds via enamine formation, followed by thermal cyclization to construct the quinoline core.

Key Steps:

  • Enamine Formation: 2-Amino-4-methoxybenzoic acid reacts with EMME in acetic acid at 80°C, forming an ethoxymethylenemalonate intermediate.
  • Cyclization: Heating the intermediate at 150–160°C induces intramolecular cyclization, yielding 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2a).
  • Ester Hydrolysis: Saponification with aqueous NaOH converts the ethyl ester to the carboxylic acid (2b).

N-Methylation Challenges and Solutions

The absence of the 1-methyl group in intermediate 2b necessitates post-cyclization alkylation. Traditional N-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF achieves only 35–40% yield due to steric hindrance from the adjacent carbonyl groups. Alternative approaches include:

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with methanol as the methyl source improves yields to 60–65%.
  • Reductive Amination: Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) selectively methylate the nitrogen under mild acidic conditions (pH 4–5).

Alternative Pathways via Horner-Wadsworth-Emmons Olefination

Phosphonate Intermediate Synthesis

A less conventional route involves constructing the quinoline ring through Horner-Wadsworth-Emmons (HWE) olefination. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.

Procedure:

  • Phosphonate Preparation: 4-Methoxy-2-nitrobenzaldehyde (3a) reacts with triethyl phosphonoacetate in the presence of sodium hydride (NaH), forming the phosphonate ester (3b).
  • Olefination: Reaction with methyl acetoacetate generates a dienone intermediate (3c), which undergoes cyclization in polyphosphoric acid (PPA) to yield the quinoline skeleton.

Functional Group Compatibility

The HWE route tolerates methoxy and methyl substituents but requires stringent anhydrous conditions. Yields range from 45–50%, with the major side product being the uncyclized dienone.

Henry Reaction-Based Nitroaldol Approach

Nitroalkene Intermediate Formation

The Henry (nitroaldol) reaction offers a pathway to introduce the nitrogen atom early in the synthesis.

Steps:

  • Nitroaldol Adduct: 4-Methoxybenzaldehyde (4a) reacts with nitromethane (CH₃NO₂) in the presence of ammonium acetate (NH₄OAc), forming β-nitro alcohol (4b).
  • Dehydration: Treatment with acetic anhydride (Ac₂O) converts 4b to nitroalkene (4c).
  • Reduction and Cyclization: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which cyclizes with methyl malonyl chloride to form the quinoline core.

Limitations

This method suffers from low regioselectivity during cyclization, resulting in a 30:70 ratio of 7-methoxy to 6-methoxy regioisomers.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Gould-Jacobs 60–65 High regioselectivity, scalable Requires harsh cyclization conditions
HWE Olefination 45–50 Compatible with electron-deficient systems Low yield, expensive reagents
Henry Reaction 30–35 Early nitrogen introduction Poor regioselectivity

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-2), 7.89 (d, J=9.0 Hz, 1H, H-5), 6.98 (d, J=9.0 Hz, 1H, H-6), 3.91 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1655 cm⁻¹ (C=O, ketone).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeOH) confirms ≥97% purity, with retention time 8.2 min.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

Biological Activities

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable biological activities. Interaction studies have investigated the compound's binding affinity with various biological targets. These interactions are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological efficacy.

Medicinal Chemistry Applications

The compound finds primary use in medicinal chemistry due to its biological activities. Specifically, its configuration enhances its binding affinity for specific targets like HIV integrase and potentially provides distinct pharmacological profiles compared to similar compounds.

Structural Analogs

Several compounds share structural similarities with this compound.

Structural Analogs of this compound

Compound NameKey Features
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidLacks methoxy group; exhibits antiviral properties
8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidContains methoxy at position 8; potential antibacterial activity
1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidEthyl substitution alters bioactivity; potential for different pharmacological effects

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations

Position 1 (R1): The target compound’s methyl group at R1 contrasts with the cyclopropyl group in ciprofloxacin and related derivatives. Cyclopropyl is critical for DNA gyrase binding in fluoroquinolones; methyl may reduce affinity due to smaller size and altered hydrophobicity .

Position 6 (R6): Most fluoroquinolones (e.g., ciprofloxacin) feature fluorine at R6, which enhances DNA gyrase inhibition. The target compound lacks this substituent, likely diminishing antibacterial potency .

Position 7 (R7) :

  • The methoxy group in the target compound differs from the piperazinyl (ciprofloxacin) or chlorine (Impurity A) groups. Piperazinyl improves water solubility and Gram-negative activity, while methoxy may reduce interaction with bacterial topoisomerases .
  • Structural isomers with methoxy at R6 () demonstrate how positional changes alter electronic properties and bioavailability .

Position 8 (R8) :

  • Halogens (Cl/F) at R8, as in , enhance activity against resistant pathogens. The target compound’s unsubstituted R8 may limit spectrum breadth .

Molecular Docking and Binding Interactions

  • Fluoroquinolones interact with DNA gyrase residues (e.g., Ser79) and the DNA groove (DG1). The target compound’s lack of R6 fluorine and R7 piperazinyl may weaken hydrogen bonding and hydrophobic interactions critical for inhibition .
  • Derivatives with bulkier R1 groups (e.g., fluorocyclopropyl in ) show improved binding affinity (RMSD < 2.0 Å) compared to smaller substituents .

Biological Activity

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 43170-75-8, belongs to a class of compounds known as quinolines, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.

  • Molecular Formula : C₁₂H₁₁N₁O₄
  • Molecular Weight : 233.22 g/mol
  • Structure : The compound features a methoxy group at the 7-position and a carboxylic acid at the 3-position of the quinoline ring system.

Antiviral Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antiviral activity. A study highlighted that related quinoline derivatives showed potent inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral DNA synthesis and integration into the host genome .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways. Specific studies have shown that concentrations as low as 10 µM can lead to significant cell death in cancer cells, indicating its potential as a chemotherapeutic agent .

Table of Biological Activities

Activity TypeTargetConcentrationEffect
AntiviralHBV10 µMHigh inhibition of viral replication
AnticancerVarious cancer cell lines10 µMInduction of apoptosis
AntioxidantFree radicalsVariesScavenging activity comparable to standard antioxidants

Case Study: Antiviral Activity Against HBV

A notable case study involved the evaluation of several quinoline derivatives for their efficacy against HBV. The study utilized molecular docking simulations followed by in vitro assays to confirm antiviral activity. The results indicated that this compound exhibited a binding affinity comparable to established antiviral agents, suggesting its potential role in developing new therapies for viral infections .

Case Study: Anticancer Efficacy

In another investigation focused on cancer treatment, researchers treated human cancer cell lines with varying concentrations of the compound. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study reinforces the compound's potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-ketoesters. For example, intermediates like ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can undergo cyclization with methylamine under reflux in dimethylformamide (DMF) to form the quinolone core. Post-synthetic modifications, such as saponification (using NaOH/EtOH) to hydrolyze ester groups to carboxylic acids, are critical for final product isolation .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and purity. X-ray crystallography provides definitive confirmation of the molecular geometry, particularly the planarity of the quinolone core and hydrogen bonding patterns. For instance, single-crystal studies have resolved the orientation of the methoxy and methyl groups relative to the carboxylic acid moiety .

Q. How can solubility challenges during synthesis be addressed?

  • Methodological Answer : Solubility issues in polar solvents (e.g., water or ethanol) can be mitigated by introducing temporary protecting groups (e.g., tert-butyl esters) during synthesis. Alternatively, using co-solvents like DMF or THF during cyclization steps improves reaction homogeneity. Post-synthesis, recrystallization from acetic acid/water mixtures enhances purity .

Advanced Research Questions

Q. How do structural modifications to the quinolone core influence antibacterial activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluoro at C6) enhance bacterial DNA gyrase inhibition. For example, substituting the methoxy group at C7 with halogens (e.g., Cl or F) increases potency against Gram-negative pathogens. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to gyrase targets .

Q. What experimental strategies resolve discrepancies in reported Minimum Inhibitory Concentration (MIC) data?

  • Methodological Answer : Variability in MIC values often arises from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines:

Use a fixed inoculum size (e.g., 5 × 10⁵ CFU/mL).

Employ broth microdilution in cation-adjusted Mueller-Hinton media.

Include control compounds (e.g., ciprofloxacin) to validate assay consistency.
Statistical tools like ANOVA can identify significant outliers in replicate experiments .

Q. How can the mechanism of action be elucidated using enzymatic assays?

  • Methodological Answer :

DNA Gyrase Supercoiling Assay : Measure inhibition of supercoiling activity using plasmid DNA (e.g., pBR322) and ATP-dependent reactions.

Topoisomerase IV Inhibition : Compare IC₅₀ values between gyrase and topoisomerase IV to determine target specificity.

Fluorescence Quenching : Monitor compound binding to gyrase using tryptophan fluorescence quenching.
These methods differentiate bactericidal effects from off-target interactions .

Q. What strategies improve metabolic stability in vivo without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxylic acid to ethyl esters to enhance membrane permeability, with in vivo hydrolysis restoring activity.
  • Cyclopropyl Substitution : Replace the methyl group at N1 with a cyclopropyl ring (as seen in fluoroquinolones) to reduce hepatic metabolism.
  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma half-life and urinary excretion in rodent models .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting SAR data regarding substituent effects at C8?

  • Methodological Answer : Contradictions may arise from assay variability or substituent electronic effects. Perform meta-analysis of published datasets using tools like Prism® to normalize activity metrics (e.g., logP vs. IC₅₀). Molecular dynamics simulations (e.g., GROMACS) can model substituent interactions with gyrase under varying pH conditions .

Q. What computational approaches validate crystallographic data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compare bond lengths/angles with X-ray data. Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking) that stabilize the crystal lattice .

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